Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Overview
Description
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by its unique structure, which includes two ethyl groups and a tetrahydroimidazo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at a temperature range of 25 to 95°C for several hours. The resulting intermediate is then subjected to further cyclization and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar solvents.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazole derivatives with hydrogenated ring systems.
Substitution: Imidazole derivatives with substituted functional groups.
Scientific Research Applications
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific biological targets, influencing biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. It may serve as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
Cis-1,3,4,6-tetranitrooctahydroimidazo[4,5-d]imidazole: Known for its use in explosive mixtures and propellants.
1,3,4,6-tetranitrooctahydroimidazo[4,5-d]imidazole: Used in the production of fine synthetic diamonds.
Uniqueness
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific structural features, including the presence of ethyl groups and a tetrahydroimidazo ring system. These features impart distinct chemical and physical properties, making it suitable for a variety of applications in different fields. Its versatility and potential for modification further enhance its appeal for scientific research and industrial use.
Properties
IUPAC Name |
3,4-diethyl-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-11-6-5(9-7(11)13)10-8(14)12(6)4-2/h5-6H,3-4H2,1-2H3,(H,9,13)(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMZCRALZZCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(NC1=O)NC(=O)N2CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355024 | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,6-diethyltetrahydro-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139091-78-4 | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,6-diethyltetrahydro-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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